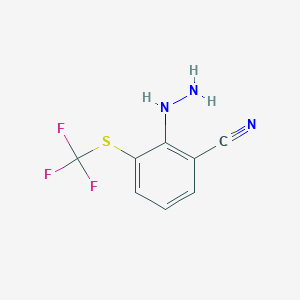

1-(2-Cyano-6-(trifluoromethylthio)phenyl)hydrazine

Description

1-(2-Cyano-6-(trifluoromethylthio)phenyl)hydrazine is a fluorinated phenylhydrazine derivative characterized by a cyano (–CN) group at the 2-position and a trifluoromethylthio (–SCF₃) group at the 6-position of the phenyl ring. The trifluoromethylthio group is a lipophilic, electron-withdrawing substituent known to enhance metabolic stability and bioavailability in pharmaceuticals, as fluorine atoms improve membrane permeability and resistance to oxidative degradation .

Properties

Molecular Formula |

C8H6F3N3S |

|---|---|

Molecular Weight |

233.22 g/mol |

IUPAC Name |

2-hydrazinyl-3-(trifluoromethylsulfanyl)benzonitrile |

InChI |

InChI=1S/C8H6F3N3S/c9-8(10,11)15-6-3-1-2-5(4-12)7(6)14-13/h1-3,14H,13H2 |

InChI Key |

QSHKWMWNRHSVDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)SC(F)(F)F)NN)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Cyano-6-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 2-cyano-6-(trifluoromethylthio)benzaldehyde with hydrazine hydrate under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

1-(2-Cyano-6-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the cyano group to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Cyano-6-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 1-(2-Cyano-6-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The cyano and trifluoromethylthio groups contribute to its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit or activate specific biological pathways, leading to its observed effects in various applications.

Comparison with Similar Compounds

Structural and Functional Differences

The target compound is compared to the following analogs (Table 1):

Physicochemical Properties

- Lipophilicity: The –SCF₃ group in the target compound significantly increases logP compared to non-fluorinated analogs like 4a or 8a–c, enhancing membrane permeability .

- Electrochemical Sensing: While phenyl hydrazine itself is detectable via Ag/Ag₂O₃/ZnO nanorods (sensitivity: 1.5823 µA·cm⁻²·mM⁻¹) , the target compound’s –SCF₃ group may alter electron transfer kinetics, necessitating modified sensor materials.

Key Research Findings and Challenges

- Synthetic Challenges : Separation of regioisomers (e.g., in pyrazole carbonitriles) remains a hurdle , but the target compound’s substituents may simplify purification.

- Limited Direct Studies: No evidence directly compares the target compound with analogs; inferences are drawn from structural and functional parallels.

- Ecological Impact : Fluorinated compounds pose environmental persistence concerns, necessitating green synthesis methods .

Biological Activity

1-(2-Cyano-6-(trifluoromethylthio)phenyl)hydrazine is a compound of significant interest due to its diverse biological activities. This hydrazine derivative features a cyano group and a trifluoromethylthio substituent that enhance its chemical reactivity and potential applications in medicinal chemistry and agrochemicals.

Synthesis

The synthesis of this compound typically involves the reaction of 2-cyano-3-(trifluoromethylthio)aniline with hydrazine hydrate. The reaction conditions are crucial to ensure high yield and purity, often employing purification techniques such as recrystallization or chromatography.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modification of their functions. This interaction can result in significant biological effects, including:

- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation by modulating specific signaling pathways.

- Enzyme Modulation : It may alter the activity of certain enzymes, impacting metabolic processes within cells.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

| Biological Activity | Description |

|---|---|

| Antimicrobial Properties | Effective against various bacterial strains. |

| Anticancer Potential | Inhibits proliferation of cancer cells in vitro. |

| Enzyme Inhibition | Modulates the activity of specific enzymes involved in metabolic pathways. |

Case Studies and Research Findings

- Anticancer Studies : In vitro assays have demonstrated that this compound significantly reduces the viability of cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies indicated that it could suppress the proliferation of colorectal cancer cells by targeting key signaling pathways involved in tumor growth .

- Antimicrobial Activity : A study evaluated the compound's effectiveness against common bacterial pathogens. Results showed that it possesses notable antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus .

- Enzyme Interaction Studies : Further investigations into the compound's mechanism revealed its ability to bind to specific enzymes, inhibiting their activity and altering cellular processes. This was particularly evident in studies focusing on metabolic enzymes linked to cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.